molecular formula C17H13N3O2 B2961115 N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide CAS No. 1180959-81-2

N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide

Cat. No.: B2961115
CAS No.: 1180959-81-2
M. Wt: 291.31
InChI Key: YPDNFSLGHGJCSC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide is an organic compound characterized by the presence of cyanomethyl and cyanophenoxy groups attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide typically involves the reaction of 4-cyanophenol with phenylacetic acid derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate, and the process may involve the use of solvents like dimethylformamide (DMF) to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or cyanophenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-cyanophenoxy)benzoic acid: Shares the cyanophenoxy group but differs in the overall structure and functional groups.

    Methyl 3-(4-cyanophenoxy)benzoate: Another compound with a cyanophenoxy group, used in different applications.

Uniqueness

N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide is unique due to its combination of cyanomethyl and cyanophenoxy groups attached to a phenylacetamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-2-(4-cyanophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-11-20(15-4-2-1-3-5-15)17(21)13-22-16-8-6-14(12-19)7-9-16/h1-9H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDNFSLGHGJCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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